A-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester
Description
2-(2,3,5-Tri-O-benzoyl-) is a compound that belongs to the class of benzoylated sugars. These compounds are often used as intermediates in the synthesis of nucleosides and other biologically active molecules. The benzoyl groups protect the hydroxyl groups of the sugar, making it more stable and easier to manipulate in various chemical reactions.
Properties
Molecular Formula |
C32H27NO9S |
|---|---|
Molecular Weight |
601.6 g/mol |
IUPAC Name |
ethyl 2-[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H27NO9S/c1-2-38-32(37)23-19-43-28(33-23)27-26(42-31(36)22-16-10-5-11-17-22)25(41-30(35)21-14-8-4-9-15-21)24(40-27)18-39-29(34)20-12-6-3-7-13-20/h3-17,19,24-27H,2,18H2,1H3/t24-,25-,26-,27-/m0/s1 |
InChI Key |
XECDFVFKACIIQM-FWEHEUNISA-N |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@@H]2[C@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Tri-O-benzoyl-) typically involves the benzoylation of a sugar derivative. One common method is the reaction of a sugar with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of 2-(2,3,5-Tri-O-benzoyl-) can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Tri-O-benzoyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically results in the removal of benzoyl groups to yield the free sugar .
Scientific Research Applications
2-(2,3,5-Tri-O-benzoyl-) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including nucleosides and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,3,5-Tri-O-benzoyl-) involves its role as a protecting group in chemical synthesis. The benzoyl groups protect the hydroxyl groups of the sugar, preventing unwanted side reactions. This allows for selective reactions at other positions on the molecule. The compound can be deprotected under acidic or basic conditions to yield the free sugar .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl: Similar in structure but with different stereochemistry.
2,3,5-Tri-O-benzoyl-α-D-arabinofuranosyl: Another benzoylated sugar with different biological properties
Uniqueness
2-(2,3,5-Tri-O-benzoyl-) is unique due to its specific arrangement of benzoyl groups, which provides distinct reactivity and stability compared to other benzoylated sugars. This makes it particularly useful in the synthesis of nucleosides and other biologically active molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
